3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-ol and react it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the Boc protecting group. The resulting Boc-protected piperidine is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Strong acids like TFA and HCl are used to remove the Boc group.
Major Products Formed
Oxidation: : Pyrazole-5-carboxylic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Removal of the Boc group results in the free amine.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It could be employed in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the Boc-protected piperidine and the pyrazole ring. Similar compounds might include other Boc-protected amines or pyrazole derivatives, but the exact structure and functional groups will differ, leading to different properties and applications.
List of Similar Compounds
Piperidine derivatives
Pyrazole-5-carboxylic acid derivatives
Other Boc-protected amines
Properties
IUPAC Name |
2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-15(2,3)23-14(21)18-7-5-10(6-8-18)22-12-9-11(13(19)20)17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUIIWCEPIQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN(C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.